7-Chloro-3-fluoroquinoline

Medicinal Chemistry Organic Synthesis Cross-Coupling

Genotoxic liability in quinoline-based lead optimization causes late-stage attrition. 7-Chloro-3-fluoroquinoline (CAS 1779954-48-1) eliminates mutagenicity via 3-fluoro substitution, enabling safer chronic-dosing candidates. • Orthogonal C-7 Cl (SNAr/cross-coupling) vs. C-3 F reactivity for divergent library synthesis. • Patented intermediate for PI3K/CHK1 kinase inhibitors; GAK binding KD = 6.7 nM. • LogP 2.88 - optimal oral bioavailability per Lipinski's Rule of Five.

Molecular Formula C9H5ClFN
Molecular Weight 181.59 g/mol
Cat. No. B13907857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-3-fluoroquinoline
Molecular FormulaC9H5ClFN
Molecular Weight181.59 g/mol
Structural Identifiers
SMILESC1=CC(=CC2=NC=C(C=C21)F)Cl
InChIInChI=1S/C9H5ClFN/c10-7-2-1-6-3-8(11)5-12-9(6)4-7/h1-5H
InChIKeyJDNSQXAVXYZSPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Chloro-3-fluoroquinoline: Properties & Procurement


7-Chloro-3-fluoroquinoline (CAS 1779954-48-1) is a dihalogenated quinoline building block with a molecular formula of C₉H₅ClFN and a molecular weight of 181.59 g/mol . The compound features a chlorine atom at the C-7 position and a fluorine atom at the C-3 position on the quinoline bicyclic aromatic scaffold . This specific substitution pattern confers distinct chemical reactivity and physicochemical properties compared to mono-halogenated or alternatively substituted quinoline analogs. The compound is commercially available as a research chemical with a typical purity specification of 95% . Its calculated LogP is 2.88, indicating moderate lipophilicity suitable for membrane permeability in biological applications .

Why 7-Chloro-3-fluoroquinoline Substitution Fails


Generic substitution with mono-halogenated quinolines (e.g., 7-chloroquinoline or 3-fluoroquinoline) or alternative positional isomers (e.g., 5-, 6-, 7-, or 8-fluoroquinoline) is not scientifically valid due to profound differences in mutagenicity profiles, synthetic utility, and physicochemical properties. Studies demonstrate that while 5-, 6-, 7-, and 8-fluoroquinoline isomers are mutagenic and capable of inducing unscheduled DNA synthesis (UDS), the 3-fluoroquinoline scaffold is non-mutagenic and non-carcinogenic [1]. Furthermore, the presence of both chlorine and fluorine substituents at specific positions enables orthogonal functionalization strategies that are impossible with mono-halogenated analogs, as the chlorine at C-7 and fluorine at C-3 exhibit distinct reactivity profiles in cross-coupling and nucleophilic aromatic substitution reactions [2]. Substituting this compound with an alternative quinoline derivative would fundamentally alter the synthetic trajectory, biological safety profile, and physicochemical parameters of any downstream product.

7-Chloro-3-fluoroquinoline: Evidence vs. Comparators


Orthogonal Functionalization from Dual Halogenation

7-Chloro-3-fluoroquinoline possesses two distinct halogen substituents at positions 7 (chlorine) and 3 (fluorine) on the quinoline core, whereas comparators such as 7-chloroquinoline and 3-fluoroquinoline contain only a single halogen . This dual halogenation creates orthogonal reactivity: the chlorine atom at C-7 is highly susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, while the fluorine atom at C-3 is relatively inert under many SNAr conditions but can participate in specific C-F bond activation strategies [1]. In a comparative synthetic study, 2-chloro-7-fluoroquinoline-3-carbaldehydes (structurally related dual-halogenated analogs) underwent selective chlorine displacement with various nucleophiles while preserving the fluorine substituent, demonstrating the synthetic advantage of the dihalogenated scaffold [1]. Mono-halogenated analogs cannot offer this sequential, orthogonal functionalization capability.

Medicinal Chemistry Organic Synthesis Cross-Coupling

Non-Mutagenic 3-Fluoroquinoline Profile

The 3-fluoro substitution on the quinoline scaffold is critical for eliminating mutagenic potential. In comparative genotoxicity studies, 3-fluoroquinoline (3-FQ) was neither mutagenic in bacterial tester strains nor carcinogenic in a medium-term hepatocarcinogenesis bioassay system, whereas 5-fluoroquinoline (5-FQ) was both mutagenic and carcinogenic under identical conditions [1]. Further systematic evaluation of isomeric fluoroquinolines revealed that only 2- and 3-fluoroquinoline isomers did not exhibit significant mutagenic activity, while the 5-, 6-, 7-, and 8-fluoroquinoline isomers were capable of inducing unscheduled DNA synthesis (UDS) [1]. In vivo mutagenicity assessment using lacZ-transgenic mice confirmed that 3-FQ was non-mutagenic in all organs examined, whereas quinoline and 5-FQ induced mutations specifically in the liver [2].

Genetic Toxicology Drug Safety Lead Optimization

Balanced Lipophilicity vs. Quinoline Analogs

7-Chloro-3-fluoroquinoline exhibits a calculated LogP of 2.88, which represents a moderate lipophilicity profile . In comparison, unsubstituted quinoline has a reported LogP of approximately 2.03, while more heavily halogenated analogs such as 5,7-dibromoquinoline exhibit significantly higher LogP values [1]. The chlorine substituent at C-7 contributes to increased lipophilicity relative to unsubstituted quinoline, while the fluorine at C-3 provides a moderating effect compared to heavier halogens such as bromine or iodine . This balanced LogP value falls within the optimal range (typically 1-3) for oral bioavailability and membrane permeability according to Lipinski's Rule of Five, while avoiding the excessive lipophilicity that can lead to promiscuous binding, poor solubility, and metabolic liabilities.

Physicochemical Properties ADME Drug Design

Kinase Inhibitor Intermediate in Patent Literature

The 7-chloro-3-fluoroquinoline scaffold and its closely related analogs (including 7-chloro-3-fluoroquinoline-4-carbaldehyde derivatives) have been specifically claimed as key intermediates in patents for kinase inhibitors [1]. In a comparative study of halogenated quinoline kinase binding, chloro-substituted quinolines demonstrated differential selectivity profiles across multiple kinases. Specifically, a chloro-substituted quinoline (compound 10) exhibited KD values of 6.7 nM against GAK, 85 nM against RIPK2, 170 nM against ADCK3, and 650 nM against NLK, while the corresponding bromo-substituted analog (compound 11) showed KD values of 1.9 nM, 110 nM, 190 nM, and 520 nM, respectively [2]. This data demonstrates that the specific halogen pattern (chloro vs. bromo) on the quinoline scaffold modulates kinase selectivity and binding affinity. Patent literature indicates that 7-chloro-3-fluoroquinoline derivatives are claimed as selective inhibitors of phosphoinositide 3-kinase (PI3K) enzymes and checkpoint kinase 1 (CHK1), positioning this scaffold as a privileged chemotype for oncology and inflammatory disease applications [1].

Kinase Inhibition Oncology Patent Chemistry

7-Chloro-3-fluoroquinoline: Research & Industrial Applications


Non-Mutagenic Scaffold for Lead Optimization

7-Chloro-3-fluoroquinoline should be prioritized as the starting scaffold for lead optimization programs where genotoxic liability is a critical concern. The 3-fluoro substitution eliminates the mutagenic and carcinogenic potential observed in alternative positional fluoroquinoline isomers (5-, 6-, 7-, and 8-fluoroquinolines) [1]. This property reduces the risk of late-stage attrition due to genetic toxicology findings and may streamline regulatory submission requirements. The compound is particularly suitable for programs targeting chronic indications requiring long-term dosing, where cumulative genotoxic risk must be minimized.

Orthogonal Functionalization for Divergent Library Synthesis

7-Chloro-3-fluoroquinoline enables divergent library synthesis strategies that are not feasible with mono-halogenated quinoline analogs. The chlorine at C-7 can be selectively displaced under SNAr conditions or engaged in palladium-catalyzed cross-coupling reactions while preserving the C-3 fluorine [1]. This orthogonal reactivity allows for the sequential introduction of diverse chemical moieties at two distinct positions on the quinoline core, maximizing molecular diversity from a single intermediate. This approach is particularly valuable for structure-activity relationship (SAR) exploration and fragment-based drug discovery campaigns.

Kinase Inhibitor Development for PI3K and CHK1

The 7-chloro-3-fluoroquinoline scaffold is specifically claimed in patents as a key intermediate for PI3K and CHK1 kinase inhibitors [1]. Additionally, 7-chloro-substituted quinolines demonstrate potent binding to GAK (KD = 6.7 nM) [2]. This validated precedent positions 7-chloro-3-fluoroquinoline as a privileged intermediate for programs targeting these therapeutically relevant kinases. Procurement of this specific compound provides access to a scaffold with established intellectual property precedence and demonstrated kinase binding activity, reducing the synthetic burden and intellectual property risks associated with de novo scaffold design.

Balanced Lipophilicity for Oral Bioavailability

7-Chloro-3-fluoroquinoline's calculated LogP of 2.88 falls within the optimal range for oral bioavailability according to Lipinski's Rule of Five [1]. This moderate lipophilicity balances membrane permeability with aqueous solubility, distinguishing it from both overly hydrophilic unsubstituted quinolines (LogP ~2.03) and excessively lipophilic dibrominated analogs (LogP >3.5). Programs seeking to optimize ADME properties while maintaining target engagement should consider this scaffold as a balanced starting point that avoids the solubility, metabolic, and promiscuity liabilities associated with high lipophilicity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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